N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide
Description
N-(2-(2-((Furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core fused with a thiophene ring and pyrazole moiety. This scaffold is substituted with a furan-2-ylmethylaminoacetamide side chain and a 1-naphthamide group. The furan moiety introduces oxygen-based polarity, which may influence solubility and intermolecular interactions.
Properties
IUPAC Name |
N-[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3S/c28-21(24-11-16-7-4-10-30-16)12-27-22(19-13-31-14-20(19)26-27)25-23(29)18-9-3-6-15-5-1-2-8-17(15)18/h1-10H,11-14H2,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYACLGVOQLQHOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)CC(=O)NCC3=CC=CO3)NC(=O)C4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide, a compound with significant structural complexity, has been the subject of various studies focusing on its biological activities. This article reviews the biological properties of this compound, including its potential applications in medicinal chemistry, particularly as an antioxidant and anti-inflammatory agent.
The compound has the following characteristics:
- Molecular Formula : C22H19N5O4S
- Molecular Weight : 449.5 g/mol
Antioxidant Activity
Recent studies have highlighted the antioxidant properties of thieno[3,4-c]pyrazole derivatives. For instance, a study involving the compound's analogs demonstrated that they significantly reduced oxidative stress in Nile fish erythrocytes exposed to 4-nonylphenol. The alterations in erythrocyte morphology were markedly lower in treated groups compared to controls, indicating protective effects against oxidative damage .
| Treatment Group | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| Thieno Compound A | 12 ± 1.03 |
| Thieno Compound B | 0.6 ± 0.16 |
| Thieno Compound C | 28.3 ± 2.04 |
| Thieno Compound D | 3.7 ± 0.37 |
| Thieno Compound E | 29.1 ± 3.05 |
Anti-inflammatory Activity
The compound has also shown promise as an anti-inflammatory agent by inhibiting key inflammatory pathways. Research indicates that derivatives of thieno[3,4-c]pyrazole can inhibit the phosphorylation of HSP27 and the release of TNF-alpha in response to lipopolysaccharide (LPS) stimulation in macrophages . This suggests a mechanism by which these compounds could mitigate inflammatory responses in various conditions.
The biological activity of this compound is thought to be mediated through its interaction with various cellular targets involved in oxidative stress and inflammation pathways:
- Antioxidant Mechanism : The compound likely acts by scavenging free radicals and enhancing cellular antioxidant defenses.
- Inflammation Modulation : By inhibiting MAPK pathways, it reduces the expression of pro-inflammatory cytokines.
Study on Fish Model
In a notable study conducted on Clarias gariepinus, treatment with thieno[3,4-c]pyrazole derivatives resulted in a significant reduction in oxidative damage markers when compared to untreated controls exposed to toxic compounds . This study underscores the potential for these compounds in aquaculture and environmental toxicology.
Cellular Studies
Further investigations into cell lines have revealed that thieno[3,4-c]pyrazole derivatives exhibit selective cytotoxicity against cancer cells while sparing normal cells . For example, one derivative was found to inhibit the proliferation of HepG2 liver cancer cells by approximately 54%, demonstrating its potential as an anticancer agent.
Scientific Research Applications
Structural Characteristics
The compound features multiple functional groups, including a furan ring and a thieno[3,4-c]pyrazole moiety. These structural elements contribute to its diverse biological activities and potential therapeutic applications. The molecular formula is with a molecular weight of approximately 440.51 g/mol.
1. Anticancer Properties:
Research indicates that compounds similar to N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide exhibit significant anticancer activity. The thieno[3,4-c]pyrazole scaffold has been associated with the inhibition of various cancer cell lines by inducing apoptosis and inhibiting proliferation. Studies have demonstrated that derivatives of this compound can selectively target cancer cells while sparing normal cells, making them promising candidates for cancer therapy .
2. Anti-inflammatory Effects:
The compound has shown potential anti-inflammatory properties in preclinical studies. Inflammation is a key factor in many chronic diseases, including arthritis and cardiovascular diseases. The ability of this compound to modulate inflammatory pathways suggests its utility in developing treatments for these conditions .
3. Antimicrobial Activity:
There is emerging evidence that compounds containing the furan and thieno[3,4-c]pyrazole moieties possess antimicrobial properties. This could be particularly useful in addressing antibiotic resistance by providing alternative therapeutic options against bacterial infections .
Case Studies
Case Study 1: Anticancer Activity
A recent study evaluated the anticancer effects of related compounds on human breast cancer cell lines (MCF-7). The results indicated that treatment with derivatives similar to this compound resulted in a significant reduction in cell viability compared to untreated controls .
Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory effects of this class of compounds using an animal model of arthritis. The administration of these compounds led to decreased levels of pro-inflammatory cytokines and reduced joint swelling, suggesting their potential as therapeutic agents for inflammatory diseases .
Comparison with Similar Compounds
Key Observations :
- The 1-naphthamide group provides enhanced π-π stacking capability compared to naphthoxy (6a ) or smaller aryl substituents (e.g., dichlorophenyl in ).
- The furan-2-ylmethylamino side chain introduces an oxygen-containing heterocycle, contrasting with nitro (6b-c ) or chloro (6m ) substituents in analogs.
Comparison :
- Click chemistry (used for triazoles ) offers regioselectivity, whereas thienopyrazole synthesis may require harsher conditions due to fused-ring stability.
- The target compound’s amide bonds likely employ coupling agents similar to those in , ensuring efficient formation without racemization.
Physicochemical and Spectroscopic Properties
IR and NMR Data Comparison
Insights :
- The target compound’s amide C=O stretch (~1670–1680 cm⁻¹) aligns with analogs (e.g., 6a: 1671 cm⁻¹ ), confirming similar electronic environments.
- The furan moiety may introduce additional IR peaks at 1200–1275 cm⁻¹ (C–O–C), as seen in naphthoxy compounds (e.g., 6a: 1254 cm⁻¹ ).
- 1H NMR signals for the naphthamide protons (e.g., aromatic δ 7.2–8.6 ppm ) would overlap with naphthalene systems in 6a-m.
Q & A
Basic Research Questions
Q. How can the synthesis of this compound be optimized for higher yields and purity?
- Methodological Answer : Optimization requires precise control of reaction parameters. Key factors include:
- Temperature : Adjustments between 60–80°C improve reaction kinetics while avoiding decomposition .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while mixed solvents (e.g., t-BuOH:H₂O) facilitate phase separation in cycloaddition reactions .
- Catalysts : Copper acetate (10 mol%) accelerates 1,3-dipolar cycloaddition reactions, as seen in analogous triazole syntheses .
- Monitoring : Use TLC (hexane:ethyl acetate, 8:2) or HPLC to track reaction progress and purity .
Q. What characterization techniques are critical for confirming the compound’s structure?
- Methodological Answer : A multi-technique approach is essential:
- Spectroscopy :
- ¹H/¹³C NMR : Identify proton environments (e.g., aromatic δ 7.2–8.4 ppm) and carbon backbone (e.g., carbonyl at ~165 ppm) .
- IR : Confirm amide C=O (1670–1680 cm⁻¹) and aromatic C=C (1590–1600 cm⁻¹) .
- Mass spectrometry : HRMS validates molecular weight (e.g., [M+H]⁺ with <1 ppm error) .
- X-ray crystallography : Resolves stereochemistry in crystalline derivatives .
Q. What preliminary biological assays are recommended to assess its bioactivity?
- Methodological Answer : Prioritize target-agnostic screens:
- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM doses .
- Antimicrobial activity : Test against Gram-positive/negative bacteria via broth microdilution (MIC determination) .
- Enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ATPase activity) .
Advanced Research Questions
Q. How can mechanistic insights into its pharmacological activity be elucidated?
- Methodological Answer : Combine molecular and cellular approaches:
- Target identification : Use affinity chromatography with immobilized compound derivatives to pull down binding proteins .
- Pathway analysis : RNA-seq or phosphoproteomics on treated cells to map affected pathways (e.g., apoptosis, inflammation) .
- Structural biology : Co-crystallize the compound with purified targets (e.g., kinases) to resolve binding modes .
Q. How should contradictory data in biological activity be resolved?
- Methodological Answer : Address discrepancies through:
- Dose-response validation : Replicate assays across multiple labs with standardized protocols .
- Metabolite profiling : LC-MS to identify degradation products or active metabolites influencing results .
- Cell-line authentication : Ensure no cross-contamination via STR profiling .
Q. What computational strategies can predict its reactivity and derivatization potential?
- Methodological Answer : Leverage quantum chemistry and machine learning:
- Reaction path search : Use DFT (e.g., Gaussian) to model energy barriers for amide hydrolysis or thiophene ring modifications .
- QSAR modeling : Train models on analogs to prioritize substituents for enhanced bioactivity .
- Molecular docking : Predict binding affinities to targets like cyclooxygenase-2 or EGFR .
Q. What strategies are effective for derivatizing the core structure to enhance selectivity?
- Methodological Answer : Focus on modular modifications:
- Side-chain variation : Replace the naphthamide group with substituted benzamides (e.g., nitro or methoxy) via Schotten-Baumann reactions .
- Heterocycle substitution : Introduce triazole or thiadiazole rings via Huisgen cycloaddition or H₂S-mediated cyclization .
- Bioisosteres : Swap the furan-2-ylmethyl group with thiophene or pyridine analogs to modulate lipophilicity .
Q. How should stability studies under physiological conditions be designed?
- Methodological Answer : Simulate in vivo environments:
- pH stability : Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC at 37°C .
- Light sensitivity : Expose to UV-Vis light (300–800 nm) and quantify photodegradation products .
- Plasma stability : Incubate with human/animal plasma (1–24 h) and measure intact compound via LC-MS .
Q. What methodologies are suitable for pharmacokinetic profiling?
- Methodological Answer : Integrate in vitro and in vivo models:
- ADME assays :
- Caco-2 permeability : Assess intestinal absorption potential .
- Microsomal stability : Incubate with liver microsomes to estimate metabolic half-life .
- In vivo studies : Administer orally/IV to rodents, collect plasma at timed intervals, and quantify via LC-MS/MS .
- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms to predict drug-drug interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
